molecular formula C20H22F2N6O B2922052 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide CAS No. 2309309-37-1

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide

カタログ番号: B2922052
CAS番号: 2309309-37-1
分子量: 400.434
InChIキー: UPTYGCUAWKWOTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the tert-butyl group, the azetidine ring, and finally the difluoro-N-methylbenzamide group . The exact methods and conditions would depend on the specific reagents and starting materials used.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolo[4,3-b]pyridazine ring . The presence of the azetidine ring could potentially introduce some steric hindrance, affecting the overall shape and properties of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The presence of the difluoro-N-methylbenzamide group could make the compound susceptible to nucleophilic attack, while the tert-butyl group could potentially undergo oxidation or other reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of the difluoro-N-methylbenzamide group could potentially increase its polarity, affecting its solubility in different solvents.

科学的研究の応用

Cardiovascular Applications

  • Sato et al. (1980) explored the synthesis and cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocycles like pyridazine, demonstrating potential as cardiovascular agents with vasodilating and antihypertensive activities (Sato et al., 1980).

Anticancer Research

  • Bekircan et al. (2005) synthesized triazine derivatives with anticancer properties. Compound 12a displayed moderate growth inhibition potency against various cancer cell lines, including renal cancer (Bekircan et al., 2005).

Antibacterial Properties

  • Frigola et al. (1995) studied azetidinylquinolones with antibacterial effects, highlighting the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Antihistaminic Activity

  • Gyoten et al. (2003) synthesized compounds with antihistaminic activity and an inhibitory effect on eosinophil infiltration, useful in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis and Characterization

  • Sallam et al. (2021) performed structural analysis and DFT calculations on triazolo[4,3-b]pyridazine derivatives, contributing to a better understanding of the molecular properties of such compounds (Sallam et al., 2021).

Anti-asthmatic Activities

  • Kuwahara et al. (1997) developed sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines as potential anti-asthmatic agents, demonstrating significant activity in inhibiting bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

作用機序

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

Future research could potentially explore the synthesis of similar compounds with different functional groups, in order to tune their properties for specific applications .

特性

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-20(2,3)19-24-23-16-7-8-17(25-28(16)19)27-10-13(11-27)26(4)18(29)14-6-5-12(21)9-15(14)22/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYGCUAWKWOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。